

Unveiling the Intricacies of Euchrestaflavanone B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Euchrestaflavanone B*

Cat. No.: *B161673*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of **Euchrestaflavanone B**, a prenylated flavanone with potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure

Euchrestaflavanone B is a flavonoid belonging to the flavanone subclass, characterized by a C6-C3-C6 skeleton. Its molecular formula, as documented in the PubChem database, is C₂₅H₂₈O₆. The structure consists of a chromanone ring system (A and C rings) with a phenyl group (B ring) attached at the 2-position. The molecule is further distinguished by the presence of two prenyl (3-methyl-2-butenyl) groups and multiple hydroxyl substitutions, which contribute to its chemical properties and potential biological activities.

Systematic Name: (2S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)-8-(3-methylbut-2-en-1-yl)chroman-4-one

The precise connectivity and substitution pattern of **Euchrestaflavanone B** are crucial for understanding its structure-activity relationship. The core flavanone structure is hydroxylated at positions 5 and 7 of the A-ring. The B-ring is hydroxylated at the 4'-position and substituted with a 3-hydroxy-3-methylbutyl group at the 3'-position. An additional prenyl group is attached to the 8-position of the A-ring.

Stereoisomers of Euchrestaflavanone B

The chemical structure of **Euchrestaflavanone B** contains two chiral centers, leading to the possibility of multiple stereoisomers.

- C2: The carbon at the 2-position of the C-ring is a stereocenter. In naturally occurring flavanones, this center typically possesses the S-configuration.
- C3": The carbon atom in the 3-hydroxy-3-methylbutyl side chain, which bears the hydroxyl group, is also a chiral center.

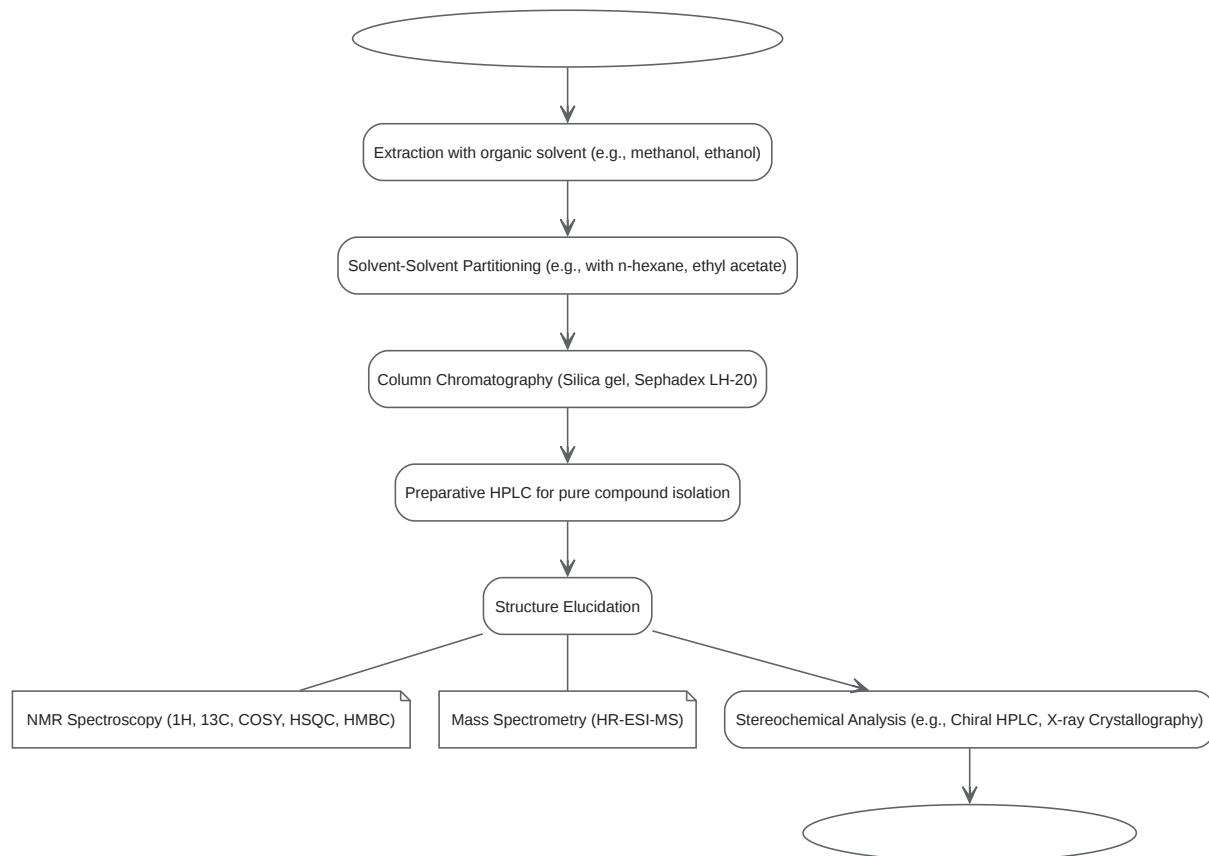
The presence of two stereocenters means that **Euchrestaflavanone B** can exist as a total of $2^2 = 4$ possible stereoisomers. These are diastereomeric pairs of enantiomers.

The relationship between these stereoisomers can be visualized as follows:

[Click to download full resolution via product page](#)

Stereoisomeric relationships of **Euchrestaflavanone B**.

The specific stereochemistry of the naturally occurring **Euchrestaflavanone B** would require its isolation and characterization using techniques such as X-ray crystallography or chiral chromatography in conjunction with spectroscopic methods.


Quantitative Data Summary

Currently, there is a lack of publicly available, detailed quantitative experimental data for **Euchrestaflavanone B** in the scientific literature. The table below is provided as a template for researchers to populate as data becomes available through experimental work.

Property	Value	Method/Instrument	Reference
Molecular Weight	424.5 g/mol (calculated)	-	-
Melting Point	To be determined	-	-
Optical Rotation $[\alpha]_D$	To be determined	Polarimeter	-
UV-Vis λ_{max} (nm)	To be determined	UV-Vis Spectrometer	-
^1H NMR (ppm)	To be determined	NMR Spectrometer	-
^{13}C NMR (ppm)	To be determined	NMR Spectrometer	-
Mass Spectrometry (m/z)	To be determined	Mass Spectrometer	-

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of **Euchrestaflavanone B** are not explicitly available in the current literature. However, a general workflow for the isolation and characterization of flavanones from plant sources, such as *Euchresta japonica*, can be outlined.

[Click to download full resolution via product page](#)

General workflow for isolation and characterization.

Extraction

- Preparation of Plant Material: The air-dried and powdered plant material (e.g., roots of *Euchresta* species) is subjected to extraction.
- Solvent Extraction: The powdered material is extracted exhaustively with a suitable organic solvent, such as methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components based on their polarity.
- Column Chromatography: The ethyl acetate fraction, which is likely to contain the flavanones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform and methanol, of increasing polarity.
- Gel Filtration: Fractions containing the target compound are further purified by gel filtration chromatography on a Sephadex LH-20 column, using methanol as the eluent.
- Preparative High-Performance Liquid Chromatography (HPLC): Final purification of **Euchrestaflavanone B** is achieved by preparative HPLC on a C18 column using a suitable mobile phase, such as a gradient of methanol and water.

Structure Elucidation

- Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic techniques:
 - UV-Vis Spectroscopy: To determine the absorption maxima, which is characteristic of the flavanone chromophore.
 - Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete proton and

carbon framework and the connectivity of the molecule.

- Stereochemical Analysis:
 - Optical Rotation: The specific rotation is measured to determine the overall chirality of the molecule.
 - Circular Dichroism (CD) Spectroscopy: To help determine the absolute configuration at the C2 stereocenter.
 - Chiral HPLC: Separation of enantiomers or diastereomers can be achieved using a chiral stationary phase.
 - X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Conclusion

Euchrestaflavanone B represents an interesting prenylated flavanone with a defined chemical structure and the potential for stereoisomerism. This guide provides a foundational understanding of its molecular architecture and a roadmap for its experimental investigation. Further research is warranted to isolate and fully characterize all stereoisomers of **Euchrestaflavanone B**, determine their specific biological activities, and elucidate their mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this natural product.

- To cite this document: BenchChem. [Unveiling the Intricacies of Euchrestaflavanone B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161673#chemical-structure-and-stereoisomers-of-euchrestaflavanone-b>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com